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Compound Focus: Rosiglitazone Maleate

CAS No.: 155141-29-0

Cat. No.: S541826

Human Pharmacokinetic Parameters of Rosiglitazone

The table below summarizes the key quantitative absorption, distribution, and excretion data for

rosiglitazone in humans.

Parameter Value Details / Conditions
Bioavailability ~99% [1] / 99.8%  High oral bioavailability.
[2]
Tmax (Time to Cmax) ~1 hour [1] Relatively rapid absorption. With food, Tmax is

delayed to 2-3 hours. [1]

Cmax & AUC Dose- Increases proportionally over the therapeutic dose
proportional [1] range.
Apparent Volume of ~17.6 L [1] -

Distribution (Vd)

Plasma Protein Binding 99.8% [1] Primarily to serum albumin. [1]

Elimination Half-life 3-4 hours [3] [1] Independent of dose. [1]
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Parameter Value Details / Conditions
Excretion (Urine) 64% [3] [1] No unchanged drug excreted in urine. [1]
Excretion (Feces) 23% [1] -

Metabolism of Rosiglitazone

Rosiglitazone undergoes extensive hepatic metabolism, which has been reevaluated in recent studies

showing a more complex picture beyond the traditionally accepted pathways.

e Major Metabolic Pathways: The primary Phase | metabolism occurs via N-demethylation and para-
hydroxylation of the pyridine ring [4]. These Phase | metabolites are subsequently conjugated via
sulfation and glucuronidation in Phase Il metabolism [4]. There is no direct conjugation of the parent
drug [4].

e Cytochrome P450 Enzymes Involved: While CYP2CS8 is a significant contributor, recent evidence
using the substrate depletion method demonstrates that multiple cytochrome P450 enzymes play
important roles [4]. A study in human liver microsomes showed that the metabolism of rosiglitazone
was significantly inhibited by chemical inhibitors of several CYP enzymes [4]:

CYP2C8: 69 £ 20% inhibition

CYP3A4: 52 + 23% inhibition

CYP2C9: 42 + 10% inhibition

o CYP2E1: 41 £ 13% inhibition
e Metabolite Activity: The circulating metabolites are considerably less potent than the parent

[¢]

[¢]

[e]

rosiglitazone and are not expected to contribute significantly to its pharmacological activity [1].

The following diagram illustrates the major metabolic pathways and the key cytochrome P450 enzymes

involved.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK544230/
https://www.ncbi.nlm.nih.gov/books/NBK350441/
https://www.ncbi.nlm.nih.gov/books/NBK350441/
https://www.ncbi.nlm.nih.gov/books/NBK350441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318334/
https://www.ncbi.nlm.nih.gov/books/NBK350441/
https://www.smolecule.com/products/s541826?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O I e C U I e Specifications & Pricing

CYP2C9 CYP3A4

Contributor Contributor

N-Demethylation\ Para-Hydroxylation

N_desmethyl Para_hydroxy

Conjugated_Metabolites

Elimination

Click to download full resolution via product page

Experimental Protocol: Substrate Depletion Metabolism
Study

For professionals seeking to investigate rosiglitazone metabolism, the following detailed methodology is
adapted from a recent study using the substrate depletion method in human liver microsomes (HLM) [4].
This approach measures the disappearance of the parent drug to provide a comprehensive view of total

oxidative metabolism.

¢ 1. Microsome Preparation: Use HLM from at least five donors for variability. The final protein
concentration in the incubation should be 0.4 mg/mL [4].
e 2. Incubation Conditions:
o Buffer: 100 mM sodium phosphate buffer (pH 7.4).
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o Volume: 100 pL final reaction volume.
o NADPH-Generating System: Include in the mixture (e.g., 7 mM NADP+, 18 mM isocitric acid,
1.25 U/mL isocitric dehydrogenase, 20 mM MgClIz2) to provide a constant supply of cofactor [4].
o Substrate Concentration Range: Rosiglitazone concentrations from 0.5 to 500 uM to
establish kinetic parameters [4].
o Temperature and Time: Incubate at 37°C in a shaking water bath. Sample at time points of 0,
5, 7.5, 10, 15, 20, and 25 minutes [4].
¢ 3. Reaction Termination: Stop the reaction at each time point by transferring an aliquot to a solution
containing acetonitrile to precipitate proteins [4].
¢ 4. Analytical Method: Quantify the remaining rosiglitazone concentration using a validated HPLC
method with UV detection at 260 nm [4]. A C8 column and an isocratic mobile phase of
acetonitrile/methanol/acetate buffer (pH 4.0) can be used [2].
¢ 5. Inhibition Studies: To assess the contribution of specific CYP enzymes, repeat the incubation at a
set substrate concentration (e.g., 10 uM) with specific inhibitors [4]:
o CYP2C8: 0.02 uM Montelukast
o CYP2C9: 2.5 uM Sulfaphenazole
o CYP3A4: 1 uM Ketoconazole or 40 uM Troleandomycin (with 10-min pre-incubation)
o CYP2E1: 40 puM Diethyldithiocarbamate (with 10-min pre-incubation)
o CYP1A2: 10 uM Furafylline (with 10-min pre-incubation)
o CYP2D6: 1 uM Quinidine
e 6. Data Analysis: Calculate the substrate depletion rate constant (k) and the half-life (t1/2) of
depletion for each condition. The percentage inhibition by each inhibitor indicates the relative
contribution of that enzyme pathway [4].

Key Considerations for Drug Development

¢ Drug-Drug Interactions: The involvement of multiple CYP enzymes, particularly CYP2C8 and
CYP2C9, indicates a potential for pharmacokinetic interactions with inhibitors or inducers of these
enzymes [1] [4].

¢ Impact of Food: Administration with food delays Tmax by 1.75 hours and reduces Cmax by ~20%,
but does not significantly affect overall bioavailability (AUC). No dose adjustment is required [1].

e Special Populations: No clinically relevant impact on rosiglitazone pharmacokinetics was observed
in patients with mild to severe renal insufficiency [1]. However, the drug is contraindicated in patients
with active liver disease and requires regular liver function monitoring [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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